6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c12-11-13-9-2-1-8(7-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGFRLFJHKCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with morpholine and a sulfonylating agent. One common method involves the following steps:
Sulfonylation: The 2-aminobenzothiazole is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the benzothiazole ring.
Morpholine Introduction: The sulfonylated intermediate is then reacted with morpholine under reflux conditions to introduce the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzothiazol-2-amine scaffold is versatile, with modifications at the 6-position significantly altering physicochemical and biological properties. Key analogs include:
Physicochemical Properties
Biological Activity
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, characterized by its unique structural components, including a morpholine ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Formula
The structural formula of this compound can be represented as follows:
Molecular Characteristics
- Molecular Weight : 299.4 g/mol
- CAS Number : 440627-31-6
The compound features a benzothiazole core with a morpholine and sulfonyl substituent, which is significant for its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431, A549, H1299) using the MTT assay to assess cell proliferation.
Table 1: Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction, cell cycle arrest |
| B7 | A549 | 1 | Inhibition of AKT and ERK pathways |
| B7 | H1299 | 3 | Decreased IL-6 and TNF-α levels |
The compound demonstrated significant inhibition of cell proliferation in these cell lines and promoted apoptosis while arresting the cell cycle. The mechanism involved the inhibition of key signaling pathways associated with cancer progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects. Research indicated that it significantly reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7).
Table 2: Cytokine Inhibition
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 40 |
| TNF-α | 200 | 50 |
These findings suggest that this compound may be effective in managing inflammation-related conditions alongside its anticancer potential.
The mechanism of action involves the compound's interaction with specific molecular targets within cells. The sulfonyl and morpholine groups facilitate binding to these targets, leading to modulation of their activity. The inhibition of AKT and ERK signaling pathways is particularly noteworthy as these pathways are critical in regulating cell survival and proliferation.
Case Study: Dual Action Against Cancer and Inflammation
A recent study focused on a derivative of this compound (B7) demonstrated its dual action against cancer cell proliferation and inflammation. The study highlighted that at concentrations of 1 µM to 4 µM, B7 effectively inhibited the proliferation of cancer cells while concurrently reducing inflammatory cytokine levels in macrophages.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield* | Key Reference |
|---|---|---|---|
| Morpholine-thiol coupling | Chloroacetamide, morpholine, sulfur, ethanol, reflux | ~40-56% | |
| Diazonium salt route | Diazonium salt, thiourea, morpholine sulfonyl chloride | ~47% | |
| *Yields approximate based on evidence. |
What spectroscopic and crystallographic techniques are critical for structural characterization?
Q. Basic
- NMR/IR : Confirm functional groups (e.g., sulfonyl, morpholine) and regiochemistry. For example, H NMR detects aromatic protons and morpholine methylene signals, while IR identifies sulfonyl S=O stretches (~1350 cm) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures. Challenges include handling twinned data or high thermal motion in sulfonyl groups. Refinement against high-resolution data improves accuracy .
What biological activities are associated with this compound, and what assays are used to evaluate them?
Q. Basic
- Antitumor activity : Evaluated via cytotoxicity assays (e.g., HCT-116, HT29 colon cancer cell lines) using MTT or SRB assays. Morpholine sulfonyl derivatives disrupt kinase signaling pathways .
- Antimicrobial potential : Tested against Pseudomonas aeruginosa via virulence inhibition assays (e.g., pyocyanin production, biofilm formation) .
How can reaction conditions be optimized for introducing morpholine sulfonyl groups?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency compared to ethanol .
- Catalyst screening : Triethylamine or DMAP accelerates sulfonyl chloride coupling by scavenging HCl .
- Temperature control : Reflux (80–100°C) improves kinetics but may degrade thermally labile intermediates. Microwave-assisted synthesis reduces reaction time .
How to resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified HCT-116) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
- Structural analogs : Test derivatives with systematic substitutions (e.g., bromo vs. methoxy groups) to isolate substituent effects. For example, bromine enhances halogen bonding but may reduce solubility .
What challenges arise in crystallographic analysis using SHELX, particularly for sulfonyl-containing compounds?
Q. Advanced
- Disorder in sulfonyl groups : Common due to rotational freedom. Mitigate by collecting low-temperature data (100 K) and applying restraints during refinement .
- Twinned data : Use SHELXL’s TWIN/BASF commands for deconvoluting overlapping reflections. Validate with R-factor metrics (e.g., ) .
How do substituents on the benzothiazole core influence structure-activity relationships (SAR)?
Advanced
Table 2: Substituent Effects on Bioactivity
What strategies enhance the bioactivity of derivatives through functionalization?
Q. Advanced
- Hybrid pharmacophores : Conjugate with pyrazole or oxadiazole moieties to target multiple pathways (e.g., kinase inhibition + DNA intercalation) .
- Prodrug design : Introduce Boc-protected amines (e.g., tert-butyl carbamate) for improved pharmacokinetics. Deprotection in vivo releases active amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
